molecular formula C13H11ClO4S2 B068548 Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate CAS No. 175137-60-7

Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate

Cat. No. B068548
Key on ui cas rn: 175137-60-7
M. Wt: 330.8 g/mol
InChI Key: QYCQNXGCCPPUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368472B2

Procedure details

A solution of 4-(4-Chloro-benzenesulfonyl)-3-methyl-thiophene-2-carboxylic acid methyl ester (992 mg, 3.00 mmol) in dry tetrahydrofuran (20 mL) and dry CH2Cl2 (10 mL) was cooled to 0° C. under N2, and DIBAL-H (9.0 mL, 9.0 mmol, 1 M solution in toluene) was added. After 3 hours, another portion of DIBAL-H (4.5 mL, 4.5 mmol) was added, and stirring was continued for another 2 hours. The reaction was quenched by the addition of saturated Rochelle salt solution (30 mL), and the mixture was stirred for 1 hour at room temperature. The phases were separated, the aqueous phase was extracted with EtOAc (2×50 mL) and the pooled organic layers were dried over Na2SO4 and evaporated in vacuo. The product was purified by chromatography on silica gel on a FlashMaster system using as eluent heptane/ethyl acetate (linear gradient elution from 1:0 to 6:4). Fractions containing the product were pooled and evaporated in vacuo to yield the desired compound (788 mg, 87%). LC-MS: (m/z)=285.2 (M−H2O+H+), calcd for C12H10ClO2S2: 284.9805, tR=2.45 min. 1H NMR (CDCl3): 1.84 (t, J=5.7 Hz, 1 H), 2.20 (s, 3 H), 4.73 (d, J=5.7 Hz, 2 H), 7.49 (d, J=8.5 Hz, 2 H), 7.84 (d, J=8.5 Hz, 2 H), 8.18 (s, 1 H).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([S:11]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C:9]=1[CH3:10])=O.CC(C[AlH]CC(C)C)C>O1CCCC1.C(Cl)Cl>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([S:11]([C:8]2[C:9]([CH3:10])=[C:5]([CH2:3][OH:2])[S:6][CH:7]=2)(=[O:13])=[O:12])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
992 mg
Type
reactant
Smiles
COC(=O)C=1SC=C(C1C)S(=O)(=O)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated Rochelle salt solution (30 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel on a FlashMaster system
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C=1C(=C(SC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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